Product packaging for 4-(2-Methoxyphenyl)-2-methyl-1-butene(Cat. No.:CAS No. 18272-85-0)

4-(2-Methoxyphenyl)-2-methyl-1-butene

Cat. No.: B099296
CAS No.: 18272-85-0
M. Wt: 176.25 g/mol
InChI Key: IINXAZCHKJVJSX-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Alkene Scaffolds in Organic Chemistry

Aryl-substituted alkenes are a class of organic compounds that feature a carbon-carbon double bond directly or indirectly connected to an aromatic ring. This structural motif is of paramount importance in organic chemistry for several reasons. The presence of the aryl group in conjugation with the alkene can significantly influence the electronic properties and reactivity of the double bond. These scaffolds are integral components in a vast array of natural products, pharmaceuticals, and advanced materials.

In medicinal chemistry, the aryl-alkene framework is a common feature in many biologically active molecules. For instance, compounds with this basic structure have been investigated for their potential as anti-cancer agents. The specific substitution pattern on the aromatic ring and the alkene chain can lead to high binding affinity and selectivity for biological targets.

Furthermore, aryl-substituted alkenes are versatile intermediates in organic synthesis. The double bond can undergo a wide range of transformations, including additions, oxidations, and metathesis reactions. The aryl group itself can also be functionalized, allowing for the construction of complex molecular architectures. Modern cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, often utilize aryl-alkenes as key building blocks, further highlighting their synthetic utility.

Overview of "4-(2-Methoxyphenyl)-2-methyl-1-butene" as a Model Compound

This compound serves as an illustrative example of an aryl-substituted alkene. Its structure consists of a butene chain with a methyl group at the second carbon and a 2-methoxyphenyl group at the fourth carbon. The "2-methoxy" designation indicates that a methoxy (B1213986) group (-OCH3) is attached to the phenyl ring at the ortho position relative to the butene substituent.

This specific arrangement of atoms gives the molecule distinct chemical properties. The terminal double bond is reactive and susceptible to electrophilic attack, while the aromatic ring can participate in electrophilic aromatic substitution reactions. The presence of the methoxy group can influence the regioselectivity of these reactions due to its electron-donating nature and steric bulk.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS Number 18272-85-0

Scope and Objectives of Academic Research on the Compound

While specific academic research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of ortho-methoxyphenyl substituted alkenes is of academic interest. Research in this area typically focuses on several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and stereoselective methods for the synthesis of substituted aryl-alkenes. This includes the exploration of new catalysts and reaction conditions for well-established reactions like the Heck and Wittig reactions, as well as the development of novel C-H activation strategies.

Investigation of Reaction Mechanisms: Understanding the precise mechanisms of reactions involving these compounds is crucial for optimizing existing synthetic routes and predicting the outcomes of new transformations. This often involves detailed kinetic studies and computational modeling.

Exploration of Biological Activity: A significant area of research is the synthesis and biological evaluation of novel aryl-alkenes as potential therapeutic agents. The ortho-methoxy group can play a critical role in the molecule's conformation and its interaction with biological targets, making compounds like this compound interesting candidates for such studies. For example, related methoxyphenyl alkenes have been investigated for their activity as estrogen receptor modulators. nih.gov

Application in Materials Science: Aryl-alkenes can serve as monomers for the synthesis of novel polymers with specific optical or electronic properties. The substitution pattern on the aryl ring can be tailored to fine-tune these properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B099296 4-(2-Methoxyphenyl)-2-methyl-1-butene CAS No. 18272-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-7H,1,8-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINXAZCHKJVJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505716
Record name 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-85-0
Record name 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Methoxyphenyl 2 Methyl 1 Butene

Classical Organic Synthesis Approaches

Classical organic synthesis provides several foundational pathways for the construction of 4-(2-Methoxyphenyl)-2-methyl-1-butene. These methods rely on well-established reaction mechanisms to form the key carbon-carbon bonds.

Alkylation reactions, particularly those employing organometallic reagents like Grignard reagents, offer a direct method for constructing the carbon skeleton of the target molecule. sigmaaldrich.com A plausible approach involves the reaction of a Grignard reagent derived from a 2-methoxybenzyl halide with an appropriate carbonyl compound.

Specifically, 2-methoxybenzylmagnesium bromide can be prepared by reacting 2-methoxybenzyl bromide with magnesium metal in an anhydrous ether solvent. harvard.edu This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields 4-(2-methoxyphenyl)-2-methyl-1-propanol. Dehydration of this secondary alcohol, typically under acidic conditions with heating, would then produce the desired alkene, this compound. The reaction of Grignard reagents with aldehydes is a well-established method for forming secondary alcohols. beilstein-journals.orgnih.gov

Table 1: Proposed Synthesis via Alkylation (Grignard Reaction)
StepReactant 1Reactant 2ReagentsIntermediate/Product
12-Methoxybenzyl bromideMagnesium (Mg)Anhydrous Diethyl Ether2-Methoxybenzylmagnesium bromide
22-Methoxybenzylmagnesium bromideIsobutyraldehyde1. Diethyl Ether 2. H₃O⁺ (workup)4-(2-Methoxyphenyl)-2-methyl-1-propanol
34-(2-Methoxyphenyl)-2-methyl-1-propanol-H₂SO₄, HeatThis compound

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds with high regioselectivity. wikipedia.orgmnstate.edu This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). udel.edu The formation of a very stable triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction. youtube.commasterorganicchemistry.com

To synthesize this compound via this route, one could react 2-methoxyphenylacetaldehyde with an ylide generated from isopropyltriphenylphosphonium (B8661593) bromide. The ylide, isopropylidenetriphenylphosphorane, is prepared by treating the corresponding phosphonium (B103445) salt with a strong base, such as n-butyllithium. The nucleophilic carbon of the ylide attacks the carbonyl carbon of 2-methoxyphenylacetaldehyde, leading to a betaine (B1666868) intermediate which collapses to form an oxaphosphetane. youtube.com This four-membered ring intermediate then fragments to yield the target alkene and triphenylphosphine oxide. mnstate.edu

Table 2: Proposed Synthesis via Wittig Reaction
StepReactant 1Reactant 2ReagentsIntermediate/Product
1Isopropyltriphenylphosphonium bromiden-Butyllithium (n-BuLi)THFIsopropylidenetriphenylphosphorane (Ylide)
2Isopropylidenetriphenylphosphorane2-MethoxyphenylacetaldehydeTHFThis compound + Triphenylphosphine oxide

Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of two carbonyl compounds to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com A crossed or mixed aldol condensation, where one carbonyl partner has no α-hydrogens and cannot enolize, can be synthetically useful. libretexts.org

A potential, albeit multi-step, pathway to the target compound could begin with the base-catalyzed aldol condensation of 2-methoxybenzaldehyde (B41997) (which has no α-hydrogens) with methyl ethyl ketone (MEK). magritek.com This reaction would form 1-(2-methoxyphenyl)-1-penten-3-one. Subsequent selective reduction of the carbonyl group to a secondary alcohol, followed by dehydration, would yield a conjugated diene. A final selective hydrogenation of the less substituted double bond would be required to arrive at the target molecule. This pathway is more complex and presents challenges in selectivity compared to more direct methods.

Table 3: Potential Multi-Step Pathway Involving Aldol Condensation
StepReactant 1Reactant 2ReagentsProduct
12-MethoxybenzaldehydeMethyl ethyl ketoneNaOH, Ethanol1-(2-Methoxyphenyl)-1-penten-3-one
21-(2-Methoxyphenyl)-1-penten-3-one-e.g., NaBH₄ (Reduction)1-(2-Methoxyphenyl)-1-penten-3-ol
31-(2-Methoxyphenyl)-1-penten-3-ol-H⁺, Heat (Dehydration)1-(2-Methoxyphenyl)-1,3-pentadiene
41-(2-Methoxyphenyl)-1,3-pentadieneH₂e.g., Wilkinson's catalystThis compound (as one possible isomer)

Modern cross-coupling reactions provide powerful alternatives for forming the aryl-alkene bond. The Suzuki-Miyaura coupling, for instance, is a palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is known for its mild conditions and high functional group tolerance. organic-chemistry.org

To synthesize this compound, a Suzuki coupling could be performed between 2-methoxyphenylboronic acid and a suitable alkenyl halide or triflate, such as 2-methyl-1-propenyl bromide. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or KF) in a suitable solvent mixture. organic-chemistry.org The catalytic cycle involves oxidative addition of the palladium catalyst to the alkenyl halide, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

Table 4: Proposed Synthesis via Suzuki Coupling
Reactant 1Reactant 2CatalystBaseProduct
2-Methoxyphenylboronic acid2-Methyl-1-propenyl bromidePd(PPh₃)₄K₂CO₃This compound

Catalytic Synthesis Routes

Catalytic methods, particularly those using transition metals, offer efficient and selective routes for forming carbon-carbon bonds, often with high atom economy. rsc.org

The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org This reaction provides a direct method for the arylation of alkenes.

A plausible Heck reaction pathway for the synthesis of this compound would involve the coupling of 2-bromoanisole (B166433) or 2-iodoanisole (B129775) with 2-methyl-1-propene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base (such as triethylamine). The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final product and regenerates the active catalyst.

Table 5: Proposed Synthesis via Heck Reaction
Aryl HalideAlkeneCatalystBaseProduct
2-Iodoanisole2-Methyl-1-propenePd(OAc)₂ / PPh₃Et₃NThis compound

Organo-Redox Catalysis for Oxidative Difunctionalization

The difunctionalization of alkenes represents a powerful strategy for building molecular complexity by adding two new functional groups across a double bond. rsc.org Organo-redox catalysis, which utilizes redox-active organic molecules, offers a metal-free alternative to traditional transition metal-catalyzed reactions. rsc.orgnih.gov

Triarylamines have been identified as effective organic redox-catalysts for the oxidative difunctionalization of styrene (B11656) derivatives. rsc.orgresearchgate.net In this process, the triarylamine catalyst mediates electron transfer between an oxidant, typically a peroxide like benzoyl peroxide, and the alkene substrate. rsc.org This generates radical intermediates that can react with various nucleophiles. rsc.orgrsc.org

The general mechanism involves the catalyst mediating the reaction by electron transfer to the peroxide, which forms benzoyloxyl radicals. rsc.org These radicals can then interact with the alkene, like this compound, to form a C-radical intermediate. rsc.org Subsequent electron transfer from this intermediate leads to a carbocation, which is then trapped by a nucleophile. rsc.org This methodology allows for the introduction of diverse functional groups, including nitriles, alcohols, and fluoride. rsc.org

Table 1: Key Components in Organo-Redox Catalyzed Difunctionalization of Alkenes

Component Example Role in Reaction Citation
Alkene Substrate Styrene derivatives The molecule undergoing difunctionalization. rsc.org
Organo-Redox Catalyst Triarylamines (e.g., p-iodophenyl diphenylamine) Mediates electron transfer between the oxidant and substrate. rsc.orgrsc.org
Oxidant Benzoyl Peroxide (BPO) Initiates the reaction by forming radicals upon interaction with the catalyst. rsc.org

| Nucleophile | Acetonitrile, Acetic Acid, Alcohols, Fluoride | Traps the carbocation intermediate to form the final product. | rsc.org |

Electrocatalytic Methods for Alkene Transformations

Electrocatalysis is an emerging field in organic synthesis that combines the principles of electrochemistry with catalysis to drive chemical transformations. researchgate.net This approach offers a sustainable and controlled alternative to conventional redox reactions, often operating under mild conditions with high functional group tolerance. researchgate.netoaepublish.com

For alkene transformations, electrocatalysis can be used to achieve a variety of difunctionalization reactions. researchgate.net The process often involves a redox-active catalyst, such as manganese or cobalt complexes, which can generate radical intermediates from readily available reagents at low potentials. researchgate.netchemrxiv.org These catalysts also provide selectivity control by acting as radical group transfer agents. researchgate.net Anodically coupled electrolysis, which pairs two single-electron oxidation events, is a specific technique that enables regio- and chemoselective heterodifunctionalization of alkenes. researchgate.net

While direct electrocatalytic transformation of this compound is not specifically detailed in the reviewed literature, the general principles are applicable. The alkene double bond could be targeted for hydrofunctionalization, hydrogenation, or the introduction of two new functional groups using an appropriate electrocatalytic system. oaepublish.comnih.gov For instance, cobalt-electrocatalytic systems have been developed for the hydrogenation of alkenes through a hydrogen atom transfer (HAT) mechanism. oaepublish.com

Table 2: Examples of Electrocatalytic Alkene Transformations

Transformation Type Catalyst System Key Features Citation
Oxidative Difunctionalization Redox-active Mn catalysts Generates radical intermediates at low potentials; high chemoselectivity. researchgate.net
Asymmetric Difunctionalization/Alkenylation Ni-catalyzed system Enables enantioselective transformations through anodic oxidative activation. researchgate.net
Hydrogenation Cobalt-electrocatalytic HAT Uses a proton source like hexafluoroisopropanol (HFIP) under reductive conditions. oaepublish.com

| Bio-electrocatalytic Reduction | Ene-reductases with Methyl Viologen | Combines enzymatic catalysis with electrochemical cofactor regeneration for asymmetric hydrogenation. | nih.gov |

Acid-Catalyzed Alkylation of Olefins

Acid-catalyzed alkylation of aromatic compounds, a classic Friedel-Crafts reaction, is a fundamental method for forming carbon-carbon bonds. libretexts.org This reaction can be used to synthesize aryl-substituted butenes like this compound. The synthesis would involve the reaction of an activated aromatic ring, in this case, a 2-methoxyphenyl derivative (such as anisole), with an appropriate olefinic alkylating agent in the presence of an acid catalyst. acs.orgresearchgate.net

The mechanism involves the protonation of the olefin by a strong acid (either a Brønsted or Lewis acid) to generate a carbocation electrophile. libretexts.org This carbocation is then attacked by the electron-rich aromatic ring. libretexts.org The methoxy (B1213986) group (-OCH3) on the phenyl ring is an ortho-, para-directing activator, meaning the alkyl group will preferentially add at positions ortho or para to the methoxy group. acs.org Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final product. libretexts.org

Challenges in this synthesis include controlling regioselectivity (ortho vs. para substitution) and preventing polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation. libretexts.org The choice of catalyst, temperature, and molar ratio of reactants are crucial for optimizing the yield of the desired monosubstituted product. researchgate.net

Table 3: Components for Acid-Catalyzed Alkylation

Component Example Function Citation
Aromatic Substrate Anisole (Methoxybenzene) The nucleophile that attacks the carbocation. acs.org
Alkylating Agent An appropriate C5 olefin or alcohol The precursor to the electrophilic carbocation. researchgate.net
Acid Catalyst Sulfuric Acid, BF3·OEt2, AlCl3 Generates the carbocation from the olefin. libretexts.orgresearchgate.netnih.gov

| Solvent | Dichloromethane, Nitrobenzene (or solvent-free) | Provides a medium for the reaction. | libretexts.org |

Principles of Green Chemistry in Synthetic Protocols

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. Microwave-assisted synthesis and solvent-free reaction conditions are two key strategies that align with these principles.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. cem.com Compared to conventional heating, microwave irradiation can drastically reduce reaction times—from hours to minutes—while often improving product yields and purity. organic-chemistry.orgorganic-chemistry.org This efficiency stems from the direct and rapid heating of the reaction mixture through dielectric loss. cem.com

This technology has been successfully applied to a wide range of reactions, including cross-coupling reactions like the Hirao and Suzuki couplings, which are used to form C-C or C-P bonds. cem.comsciforum.net For example, the synthesis of aryl-substituted compounds can be significantly expedited. organic-chemistry.orgsciforum.net In the context of synthesizing this compound, a microwave-assisted approach could be applied to the acid-catalyzed alkylation or a potential cross-coupling strategy, leading to a more energy-efficient and faster process. nih.govnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis Citation
Reaction Time Hours to Days Minutes to Hours organic-chemistry.orgorganic-chemistry.org
Energy Efficiency Lower (heats vessel first) Higher (direct heating of reactants) cem.com
Yield & Purity Often lower Often higher organic-chemistry.org

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times | cem.com |

Solvent-Free Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of auxiliary substances like solvents, which are often volatile, toxic, and contribute significantly to chemical waste. rsc.orgresearchgate.net Performing reactions under solvent-free (or neat) conditions offers numerous advantages, including simplified workup procedures, reduced environmental impact, and sometimes, enhanced reactivity and selectivity. rsc.orgresearchgate.net

Solvent-free conditions have been successfully applied to various transformations, including the alkylation of alkenes. rsc.org In some cases, the absence of a solvent was found to be crucial for initiating the reaction sequence. rsc.org These reactions can be facilitated by simply heating the neat reactants or by using techniques like grinding or ball milling. rsc.org The synthesis of this compound via acid-catalyzed alkylation could potentially be adapted to a solvent-free protocol, particularly if one of the reactants is a liquid, thereby creating a more sustainable and atom-economical process. rsc.orgresearchgate.net

Table 5: Advantages of Solvent-Free Reactions

Advantage Description Citation
Reduced Waste Eliminates solvent waste, a major contributor to chemical process waste streams. researchgate.net
Simplified Process Often simplifies product isolation and purification by removing the solvent removal step. rsc.org
Increased Safety Avoids the use of flammable, toxic, or hazardous solvents. rsc.org

| Improved Efficiency | Higher concentration of reactants can lead to faster reaction rates. | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 4 2 Methoxyphenyl 2 Methyl 1 Butene

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds. The π electrons of the alkene act as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate, the stability of which is a key determinant of the reaction's regioselectivity and rate.

Electrophilic Attack: The electron-rich π bond of the alkene attacks the electrophile (E⁺), forming a new sigma bond and a carbocation intermediate.

Nucleophilic Capture: The resulting carbocation is then attacked by the nucleophile (Nu⁻) to form the final addition product.

The rate-determining step of this reaction is typically the formation of the carbocation intermediate. libretexts.org The presence of the 2-methoxyphenyl group is expected to influence the electron density of the double bond and the stability of the potential carbocation intermediates. The methoxy (B1213986) group is an electron-donating group through resonance, which can increase the nucleophilicity of the aromatic ring. byjus.com However, its effect on the distal alkene moiety is more complex, involving both inductive and resonance effects.

Computational studies on similar systems, such as substituted styrenes, have shown that the nature of the aromatic substituent significantly impacts the stability of benzylic carbocations. rsc.org Although the double bond in 4-(2-methoxyphenyl)-2-methyl-1-butene is not directly conjugated with the aromatic ring, the phenyl group still exerts an influence on the reaction.

The addition of an electrophile, such as a proton (H⁺) from an acid like HBr, to the double bond of this compound can lead to two possible carbocation intermediates. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms. lumenlearning.comnih.gov

Pathway A: Formation of a tertiary carbocation. Addition of H⁺ to C-1 of the butene chain results in the formation of a tertiary carbocation at C-2.

Pathway B: Formation of a primary carbocation. Addition of H⁺ to C-2 of the butene chain would lead to a primary carbocation at C-1.

The stability of carbocations follows the order: tertiary > secondary > primary. escholarship.org The tertiary carbocation is stabilized by hyperconjugation and the inductive effect of the three alkyl groups attached to the positively charged carbon. The primary carbocation, in contrast, is significantly less stable.

Furthermore, the tertiary carbocation is also a benzylic-like carbocation, being two carbons removed from the phenyl ring. While not directly conjugated, the aromatic ring can still exert a stabilizing influence through space and inductive effects. Computational studies on extended benzylic carbocations have shown that methoxy substituents can have a significant stabilizing effect, particularly when they can participate in resonance. rsc.org In the case of the tertiary carbocation formed from this compound, the positive charge is well-positioned to be stabilized by the neighboring methyl and the 2-methoxyphenylethyl groups.

Carbocation TypeStructureRelative StabilityStabilizing Factors
Tertiary Carbocation (from Pathway A)C₁₂H₁₇O⁺More StableHyperconjugation (from 3 alkyl groups), Inductive effect, Potential weak interaction with the aromatic ring
Primary Carbocation (from Pathway B)C₁₂H₁₇O⁺Less StableMinimal hyperconjugation and inductive stabilization

The pronounced difference in the stability of the possible carbocation intermediates dictates the regioselectivity of the electrophilic addition. The reaction will proceed almost exclusively through the more stable tertiary carbocation intermediate (Pathway A). lumenlearning.com This means that the nucleophile will add to the more substituted carbon (C-2), in accordance with Markovnikov's rule. lumenlearning.comnih.gov

Regarding the stereochemistry , the addition to the double bond can occur from either face of the planar alkene. Since the initial alkene is achiral and the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either side with equal probability. If the addition reaction creates a new stereocenter at C-2, a racemic mixture of enantiomers would be expected. libretexts.org

For example, in the addition of HBr, the bromide ion can attack the planar tertiary carbocation from the top or bottom face, leading to the formation of both (R)- and (S)-2-bromo-4-(2-methoxyphenyl)-2-methylbutane in equal amounts.

Nucleophilic Substitution and Elimination Pathways

Derivatives of this compound, such as the corresponding alkyl halides formed from electrophilic addition, can undergo nucleophilic substitution and elimination reactions. The competition between these pathways is influenced by factors such as the structure of the substrate, the nature of the base/nucleophile, and the reaction conditions.

A unimolecular elimination (E1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. quora.commasterorganicchemistry.com This is the same intermediate that would be formed in an Sₙ1 reaction.

Formation of a Carbocation: The leaving group departs, forming a carbocation.

Deprotonation: A weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.

For a derivative such as 2-bromo-4-(2-methoxyphenyl)-2-methylbutane, an E1 reaction would be favored under conditions that promote carbocation formation, such as in the presence of a weak base and a polar protic solvent. The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com The intermediate would be the stable tertiary carbocation discussed previously. Deprotonation can occur from the adjacent methyl groups or the methylene (B1212753) group, potentially leading to a mixture of alkene products, with the most stable (most substituted) alkene being the major product according to Zaitsev's rule.

A bimolecular elimination (E2) reaction is a concerted, one-step process where a strong base removes a proton and the leaving group departs simultaneously. chemistrysteps.commasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

A key feature of the E2 mechanism is its stereospecificity , which arises from the requirement of an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comchemistrysteps.com This means that the hydrogen and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond.

For an acyclic substrate like a derivative of this compound, free rotation around the carbon-carbon single bonds allows the molecule to adopt the necessary conformation for E2 elimination. The stereochemical outcome of the reaction will depend on the specific stereoisomer of the starting material if it is chiral. If there is more than one beta-hydrogen that can be anti-periplanar to the leaving group, a mixture of E and Z isomers of the resulting alkene may be formed, with the more stable trans (E) isomer generally being favored. chemistrysteps.com The presence of the bulky 2-methoxyphenylethyl group could influence the conformational preferences and thus the ratio of the resulting alkene isomers.

MechanismRate LawBase StrengthIntermediateStereochemistry
E1Rate = k[Substrate]WeakCarbocationNot stereospecific
E2Rate = k[Substrate][Base]StrongNone (concerted)Stereospecific (anti-periplanar)

Competitive Reaction Pathways: Substitution vs. Elimination

Substitution and elimination reactions are fundamental pathways in organic chemistry, often competing with one another. libretexts.orgmasterorganicchemistry.com For these reactions to occur on the alkene moiety of this compound, prior functionalization to introduce a suitable leaving group on the aliphatic chain would be necessary. For instance, if a halide were present at the C3 position, turning the substrate into an alkyl halide, the competition between substitution (SN1/SN2) and elimination (E1/E2) would become relevant.

The outcome of this competition is governed by several factors:

Substrate Structure: The carbon bearing the leaving group would be a secondary carbon, which can undergo both substitution and elimination. youtube.com Steric hindrance from the adjacent isopropylidene-like group and the bulky aryl group could influence the pathway.

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) would favor elimination, whereas strong, non-bulky nucleophiles (e.g., hydroxide) could lead to a mix of substitution and elimination. libretexts.orgyoutube.com

Solvent: Polar aprotic solvents tend to favor Sₙ2 reactions, while polar protic solvents can facilitate Sₙ1 and E1 pathways. Ethanol, for instance, encourages elimination, while water encourages substitution. libretexts.orgmugberiagangadharmahavidyalaya.ac.in

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. libretexts.org

FactorFavors SubstitutionFavors EliminationRationale for this compound (as a hypothetical halide)
Substrate Primary > SecondaryTertiary > SecondarySecondary carbon allows both pathways. Steric bulk may favor elimination.
Reagent Strong, non-bulky nucleophiles (e.g., OH⁻, RS⁻)Strong, hindered bases (e.g., t-BuOK)Choice of reagent would be critical in directing the outcome.
Solvent Polar aprotic (Sₙ2) or Polar protic (Sₙ1)Less polar solventsEthanol would favor elimination; water would favor substitution. libretexts.org
Temperature Lower temperaturesHigher temperaturesIncreased temperature would increase the yield of the elimination product. libretexts.org

Catalytic Functionalization Reactions

Catalytic methods offer powerful tools for the selective functionalization of alkenes. The double bond in this compound is a prime target for such transformations.

Hydrofunctionalization Processes (e.g., Hydroalkylation, Hydroboration)

Hydrofunctionalization involves the addition of an H-X molecule across the double bond.

Hydroalkylation: This process would involve the addition of a C-H bond across the alkene. While specific studies on this compound are not detailed in the literature, such reactions on terminal alkenes are often catalyzed by transition metals and can proceed with varying regioselectivity (Markovnikov vs. anti-Markovnikov) depending on the catalyst and directing groups.

Hydroboration-Oxidation: This is a classic two-step process to achieve anti-Markovnikov hydration of an alkene. For this compound, treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., H₂O₂, NaOH) would be expected to yield 4-(2-methoxyphenyl)-2-methyl-1-butanol. The boron atom would add to the less substituted carbon (C1), driven by both steric and electronic factors.

Sulfenofunctionalization of Alkenes

Sulfenofunctionalization is an electrophilic addition reaction that installs a sulfur-containing group and another functional group across a double bond. nih.gov The reaction is initiated by the attack of the alkene on an electrophilic sulfur species (e.g., from N-phenylthiophthalimide), forming a bridged thiiranium ion intermediate. This intermediate is then opened by a nucleophile. The stereochemistry of the reaction is typically anti-addition. For this compound, this reaction would lead to the formation of a product with a new thioether and another functional group (e.g., an alcohol if water is the nucleophile) on adjacent carbons.

1,1- and 1,2-Difunctionalization Strategies for Alkene Derivatization

Difunctionalization strategies allow for the introduction of two functional groups across the alkene in a single operation.

1,2-Difunctionalization: This is the more common pathway for alkenes and includes reactions like halogenation (adding two halogen atoms), dihydroxylation (adding two hydroxyl groups), and aminohydroxylation. For this compound, these reactions would add functional groups to C1 and C2. For example, dihydroxylation with osmium tetroxide would yield 4-(2-methoxyphenyl)-2-methylbutane-1,2-diol.

1,1-Difunctionalization: This is a less common but valuable transformation. While specific protocols for this compound are not described, modern catalytic methods are being developed for such transformations on terminal alkenes.

Influence of the Aryl Substituent on Alkene Reactivity

The 2-methoxyphenyl group significantly influences the reactivity of the butene chain.

Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. This electronic effect can be transmitted inductively to the alkene, potentially increasing its nucleophilicity and reactivity towards electrophiles.

Cycloaddition and Rearrangement Reactions

Cycloaddition reactions are powerful for ring formation, while rearrangements can lead to constitutional isomers.

Cycloaddition Reactions: The alkene in this compound can act as the [2π] component (the dienophile) in [4π+2π] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.orgresearchgate.net However, as a trisubstituted, electron-rich alkene, it would be a relatively poor dienophile for typical electron-rich dienes. libretexts.org It might react more readily with electron-deficient dienes. Photochemical [2+2] cycloadditions are also a possibility for forming four-membered rings. libretexts.org

Rearrangement Reactions: Under acidic conditions, protonation of the double bond would form a tertiary carbocation at the C2 position. This carbocation could potentially undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation, although in this case, the initial tertiary carbocation is already relatively stable. If the carbocation forms at C1, a rapid 1,2-hydride shift would occur to form the more stable tertiary carbocation at C2.


Radical Reactions Involving the Alkene and Aryl Moieties

The chemical structure of this compound possesses two primary sites susceptible to radical reactions: the π-bond of the alkene moiety and the aromatic system of the aryl group. The reactivity at these sites is governed by the stability of the radical intermediates formed during the reaction process. In general, the electron-rich double bond is the more reactive site for intermolecular radical additions, while the interplay between the alkene and the nearby aryl ring can give rise to intramolecular cyclization reactions under specific conditions.

Reactivity of the Alkene Moiety

The terminal alkene group (a 1,1-disubstituted ethylene) is prone to free-radical addition reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The regioselectivity of the addition is a critical aspect, dictated by the stability of the resulting carbon-centered radical.

In a typical radical addition, an initiating radical (X•) attacks the π-bond of the alkene. The addition will preferentially occur at the terminal, least substituted carbon (C-1), as this leads to the formation of a more stable tertiary radical at the C-2 position. wikipedia.orgutdallas.edu This regiochemical outcome is often referred to as an anti-Markovnikov addition, particularly when compared to ionic addition mechanisms. pharmaguideline.com

The general mechanism proceeds as follows:

Initiation: A radical initiator (e.g., a peroxide or an azo compound like AIBN) decomposes under heat or light to form initial radicals. pharmaguideline.comlibretexts.org

Propagation (Step 1): The initiator radical abstracts an atom (e.g., hydrogen from H-Br) to generate the adding radical (Br•).

Propagation (Step 2): The adding radical (Br•) attacks the C-1 of the alkene in this compound, forming a stable tertiary alkyl radical at C-2.

Propagation (Step 3): The tertiary radical then abstracts a hydrogen atom from another molecule of H-Br, forming the final product and regenerating a bromine radical to continue the chain.

Termination: The reaction ceases when two radicals combine in various ways. libretexts.org

A prominent example of this reactivity is the peroxide-initiated addition of hydrogen bromide (HBr). This reaction, known as the Kharasch effect, would be expected to yield 1-bromo-4-(2-methoxyphenyl)-2-methylbutane as the major product. pharmaguideline.com Other radical species, such as thiyl radicals (RS•) or trichloromethyl radicals (•CCl₃), would be expected to add with the same regioselectivity. Furthermore, under concentrated conditions and in the presence of a suitable radical initiator, the alkene moiety could undergo radical polymerization. libretexts.org

Reactivity of the Aryl Moiety and Intramolecular Reactions

While the aryl ring is less susceptible to radical addition than the alkene, it can participate in radical reactions, most notably intramolecular cyclizations. The proximity of the alkene to the ortho-substituted phenyl ring in this compound makes such cyclizations sterically plausible.

An intramolecular radical cyclization could be initiated by the formation of a radical on the side chain. For instance, if a radical addition occurs at the alkene, the resulting tertiary radical at C-2 could, in principle, attack the aromatic ring. However, a more common pathway involves the generation of a radical on the aryl ring itself, which then attacks the alkene. A more synthetically relevant pathway for this specific substrate would involve the addition of an external radical to the C-1 position, followed by the attack of the newly formed tertiary radical at C-2 onto the ortho position of the aryl ring. This would be a 6-endo-trig cyclization, which, while sometimes disfavored by Baldwin's rules, can occur.

Alternatively, radical-generating conditions could lead to the formation of an aryl radical, for instance, through the homolytic cleavage of a carbon-halogen bond if a halogen were present on the ring. mdpi.com However, a more likely scenario for the parent compound involves a cascade reaction. For example, a reaction initiated by a carbamoyl (B1232498) radical could lead to an acyl radical that adds to the alkene, with the subsequent intermediate cyclizing onto the aryl ring to form a new heterocyclic structure. researchgate.net The electron-donating nature of the ortho-methoxy group can influence the rate and regioselectivity of such cyclization steps by stabilizing intermediates. researchgate.net

The table below summarizes the expected outcomes for representative radical reactions involving this compound, based on established chemical principles.

Reaction TypeReagents / ConditionsPredicted Major ProductRationale / Governing Principle
Intermolecular Radical AdditionHBr, Dibenzoyl Peroxide (initiator), heat/light1-bromo-4-(2-methoxyphenyl)-2-methylbutaneAnti-Markovnikov addition (Kharasch Effect). The bromine radical adds to the least substituted carbon (C-1) to form the more stable tertiary radical intermediate at C-2. wikipedia.orgpharmaguideline.com
Intermolecular Radical AdditionThiophenol (PhSH), AIBN (initiator)2-methyl-4-(2-methoxyphenyl)-1-(phenylthio)butaneFormation of the stable tertiary radical intermediate drives the regioselectivity of the thiyl radical addition.
Radical PolymerizationAIBN or other radical initiator, high monomer concentrationPoly(this compound)Chain-growth polymerization proceeds via repeated addition of the monomer to a growing radical chain. libretexts.org
Hypothetical Intramolecular Cyclization (Cascade)Radical Initiator + Reagent (e.g., R•), conditions favoring cyclization (e.g., low concentration)Substituted dihydronaphthalene derivativeAn initial intermolecular radical addition to the alkene could be followed by an intramolecular attack of the resulting alkyl radical onto the ortho position of the aryl ring. researchgate.netmdpi.com

Spectroscopic and Structural Data for this compound Not Available in Public Domain

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and structural elucidation data for the compound this compound could not be located. The required detailed research findings for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (COSY, HMQC, HMBC), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are not presently available in the public domain.

While spectral information for analogous compounds with different substitution patterns on the phenyl ring or variations in the butene chain exists, presenting this data would not adhere to the specific focus on this compound. The structural differences in these related molecules, such as the position of the methoxy group, would lead to significant variations in their spectroscopic profiles. Therefore, in the interest of scientific accuracy and strict adherence to the requested subject matter, an article detailing the spectroscopic and structural analysis of this compound cannot be generated at this time.

Further research or de novo synthesis and characterization of this compound would be required to produce the specific data needed to fulfill the detailed outline provided.

Spectroscopic and Structural Elucidation of 4 2 Methoxyphenyl 2 Methyl 1 Butene

Mass Spectrometry (MS) for Molecular Formula Confirmation

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern is unique to a molecule and can be used to deduce its structural features.

For 4-(2-Methoxyphenyl)-2-methyl-1-butene (molecular formula C₁₂H₁₆O, molecular weight 176.26 g/mol ), the molecular ion peak [M]⁺• is expected at m/z 176. The fragmentation of this molecular ion would likely proceed through several pathways, guided by the stability of the resulting carbocations and neutral fragments. Key fragmentation processes for this molecule are predicted to be:

Benzylic Cleavage: The bond between the benzylic carbon and the adjacent carbon of the butene chain is susceptible to cleavage. This would result in the formation of a stable benzylic carbocation.

Allylic Cleavage: The bond allylic to the double bond is also a weak point and prone to cleavage, leading to the formation of a resonance-stabilized allylic cation.

Loss of Small Neutral Molecules: Fragmentation can also occur via the loss of small, stable neutral molecules such as methyl radicals (•CH₃) or methoxy (B1213986) radicals (•OCH₃).

Based on these principles and analysis of similar structures like 2-methyl-1-butene, a predicted fragmentation pattern for this compound is presented in the table below. The base peak is often the most stable fragment ion formed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z ValuePredicted Fragment IonProposed Fragmentation Pathway
176[C₁₂H₁₆O]⁺•Molecular Ion
161[C₁₁H₁₃O]⁺Loss of a methyl radical (•CH₃) from the butene chain
145[C₁₁H₁₃]⁺Loss of a methoxy radical (•OCH₃) from the aromatic ring
121[C₈H₉O]⁺Benzylic cleavage, formation of the methoxybenzyl cation
55[C₄H₇]⁺Allylic cleavage, formation of the 2-methylallyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, which are the parts of a molecule that absorb light in the UV-visible region. The primary chromophore in this compound is the methoxy-substituted benzene (B151609) ring.

The methoxy group (-OCH₃) is an auxochrome, which, when attached to a benzene ring, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima and an increase in the absorption intensity. Benzene itself exhibits two main absorption bands: a strong primary band (π → π) around 204 nm and a weaker secondary band (also π → π) around 254 nm.

For this compound, the presence of the methoxy group is expected to shift these bands to longer wavelengths. The isolated double bond of the butene chain is also a chromophore, but its absorption (a π → π* transition) typically occurs at shorter wavelengths (around 170-190 nm) and may not be observed in a standard UV-Vis spectrum. The predicted UV-Vis absorption data is summarized in the table below.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Predicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic TransitionChromophore
~215~8,000π → πMethoxy-substituted benzene ring
~275~2,500π → πMethoxy-substituted benzene ring

Computational Chemistry and Theoretical Investigations of 4 2 Methoxyphenyl 2 Methyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional shape of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.netiau.ir It is favored for its balance of accuracy and computational cost. researchgate.net For a molecule like 4-(2-Methoxyphenyl)-2-methyl-1-butene, DFT calculations would be used to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These studies can also predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. researchgate.net Furthermore, DFT is employed to calculate various electronic properties, such as dipole moments and atomic charges, which are crucial for understanding the molecule's polarity and potential sites for chemical reactions. researchgate.netmdpi.com

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on the fundamental laws of quantum mechanics without using experimental data for parametrization. nih.gov These methods are often used to predict the pathways and energy barriers of chemical reactions. For instance, if this compound were to undergo a reaction, ab initio calculations could be used to map the potential energy surface, identifying transition states and intermediates to elucidate the reaction mechanism. nih.govfrontiersin.org This is particularly valuable for understanding polymerization or isomerization reactions involving the butene moiety. frontiersin.org

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen level of theory and basis set. researchgate.net The level of theory refers to the specific approximations used in the calculation (e.g., B3LYP for DFT). researchgate.netresearchgate.net The basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms (e.g., 6-311G(d,p) or Def2-TZVP). researchgate.netresearchgate.net The selection involves a trade-off between computational expense and desired accuracy; larger basis sets and more complex levels of theory provide more accurate results but require significantly more computational resources. researchgate.net For molecules containing aromatic rings and flexible side chains, like the target compound, basis sets that include polarization and diffuse functions are generally necessary to accurately model non-covalent interactions and electron distribution. bohrium.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. bohrium.com A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates higher stability. bohrium.com For this compound, analysis of the HOMO and LUMO would show how electron density is distributed and indicate the most likely regions for electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.8 Energy of the Lowest Unoccupied Molecular Orbital

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. iau.irresearchgate.net It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify the stabilization energy associated with interactions between electron donor orbitals (like a C=C π-bond or an oxygen lone pair) and electron acceptor orbitals (like an antibonding C-C σ* orbital). iau.irresearchgate.net In this compound, NBO analysis would be invaluable for understanding hyperconjugation effects and the nature of the interaction between the methoxy (B1213986) group, the phenyl ring, and the butene side chain, providing a deeper insight into the factors governing its structure and stability. mdpi.com

Transition State Characterization and Reaction Pathway Modeling

The study of transition states and reaction pathways is a cornerstone of computational organic chemistry, providing a deep understanding of reaction mechanisms, kinetics, and thermodynamics. For this compound, such studies could explore various types of reactions, including electrophilic additions to the double bond, oxidation, or rearrangements.

Theoretical chemists typically employ methods like Density Functional Theory (DFT) or ab initio calculations to locate transition state geometries and calculate their energies. This information is crucial for determining the activation energy of a reaction, which governs its rate. By mapping the potential energy surface, researchers can model the entire reaction pathway from reactants to products, identifying any intermediates and the energetic barriers between them.

Table 1: Hypothetical Data for a Postulated Reaction Pathway of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric ParametersImaginary Frequency (cm⁻¹)
ReactantB3LYP/6-31G(d)0.0C=C bond length: 1.34 ÅN/A
Transition StateB3LYP/6-31G(d)+25.3Forming C-X bond: 2.1 Å-450
IntermediateB3LYP/6-31G(d)+5.7C-X bond length: 1.9 ÅN/A
ProductB3LYP/6-31G(d)-15.2C-X bond length: 1.8 ÅN/A

This table is illustrative and not based on published data.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. These models rely on computational descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For this compound, a QSAR study could be undertaken to predict its potential biological effects, such as toxicity or therapeutic activity. A QSRR study, on the other hand, could predict its reactivity in various chemical transformations. The first step in such a study would be the calculation of a wide range of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors.

Table 2: Selected Computational Descriptors Potentially Relevant for QSAR/QSRR Studies of this compound

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight176.26 g/mol
TopologicalWiener Index488
GeometricMolecular Surface Area205.4 Ų
ElectronicDipole Moment1.8 D
ElectronicHOMO Energy-5.6 eV
ElectronicLUMO Energy+0.4 eV

This table is illustrative and not based on published data.

Vibrational Frequency Analysis and Correlation with Spectroscopic Data

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

For this compound, a theoretical vibrational analysis would be invaluable for interpreting its experimental IR and Raman spectra. The calculated frequencies, after appropriate scaling to account for systematic errors in the computational methods, can be compared with the experimental peak positions. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C-H stretches, C=C bond vibrations, or motions of the phenyl ring and methoxy group.

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(C=C)16501655Alkene C=C stretch
ν(C-H) aromatic30503058Aromatic C-H stretch
ν(C-H) aliphatic29502955Aliphatic C-H stretch
ν(C-O)12451250Aryl-ether C-O stretch

This table is illustrative and not based on published data.

Synthetic Utility and Derivatization Strategies for 4 2 Methoxyphenyl 2 Methyl 1 Butene

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

While specific examples of 4-(2-methoxyphenyl)-2-methyl-1-butene being used as a key intermediate in the total synthesis of complex natural products are not prominently documented in publicly available literature, its structure suggests significant potential. The molecule contains two key functional regions: the nucleophilic aromatic ring activated by the methoxy (B1213986) group, and the terminal alkene which is amenable to a wide array of addition and oxidation reactions.

This bifunctionality allows it to serve as a valuable building block. For instance, the alkene can be functionalized to introduce hydroxyl, carbonyl, or other groups, which can then be used for subsequent carbon-carbon bond-forming reactions. Simultaneously, the methoxyphenyl ring can undergo electrophilic substitution to introduce additional substituents or be demethylated to unmask a phenolic hydroxyl group for further manipulation. A related compound, (2E)-4-(2-methoxyphenyl)-2-methyl-2-buten-1-ol, highlights the synthetic interest in this structural framework chemsynthesis.com. The strategic placement of the methoxy group also allows for potential ortho-lithiation chemistry, further expanding its utility in constructing complex molecular architectures.

Strategies for Further Functional Group Transformations

The distinct reactivity of the alkene and the aromatic ring allows for selective chemical modifications, enabling the synthesis of a diverse range of derivatives.

The terminal double bond in this compound is a site of high reactivity, susceptible to various addition reactions.

Hydroboration-Oxidation: This two-step reaction sequence can convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and base would yield 4-(2-methoxyphenyl)-2-methylbutan-1-ol. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orgyale.edumasterorganicchemistry.com This transformation is stereospecific, involving a syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.orgmasterorganicchemistry.com

Epoxidation: The alkene can be converted to an epoxide, 2-methyl-2-[2-(2-methoxyphenyl)ethyl]oxirane, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction is stereospecific, with the oxygen atom being added to the same face of the double bond. libretexts.org The resulting epoxide is a valuable intermediate itself, as the strained ring can be opened by various nucleophiles to install a wide range of functional groups, such as diols through acid-catalyzed hydrolysis. libretexts.org Other catalytic systems using hydrogen peroxide as a green oxidant are also effective for epoxidizing alkenes. organic-chemistry.org

Allylic Oxidation: The allylic C-H bonds adjacent to the double bond are potential sites for oxidation. Catalytic enantioselective allylic C–H oxidation strategies provide a direct path to chiral synthons while preserving the olefin functionality for further elaboration. nih.gov This could introduce functionality at the benzylic position, creating a valuable handle for further synthesis.

The methoxyphenyl group offers two primary avenues for modification: cleavage of the methyl ether and substitution on the aromatic ring.

O-Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group, a common transformation in natural product synthesis. guidechem.com This reaction is typically performed under harsh conditions. A variety of reagents can accomplish this transformation, with the choice depending on the other functional groups present in the molecule. Strong Lewis acids like boron tribromide (BBr₃) are highly effective, often used at low temperatures. Other reagents include strong Brønsted acids like hydrobromic acid (HBr) and Lewis acids such as aluminum chloride (AlCl₃).

Reagent ClassExample Reagent(s)Typical Conditions
Lewis Acid Boron tribromide (BBr₃)CH₂Cl₂, low temperature (-78 °C to 0 °C)
Lewis Acid Aluminum chloride (AlCl₃)Dichloromethane, heating
Brønsted Acid Hydrobromic acid (HBr, 47%)Acetic acid or neat, heating (~130 °C)
Nucleophilic Alkyl Thiols (e.g., 1-dodecanethiol)Basic conditions, high-boiling solvent (e.g., NMP), heating

Data compiled from multiple sources. chemistrytalk.org

Electrophilic Aromatic Substitution: The methoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. researchgate.netslideshare.netresearchgate.net In this compound, the position ortho to the methoxy group is already occupied by the butenyl side chain. Therefore, incoming electrophiles will be directed primarily to the para position (C4) and the other ortho position (C6) relative to the methoxy group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation would proceed at these positions, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Derivatization for Advanced Analytical Characterization (e.g., GC, HPLC)

For a compound to be analyzed by gas chromatography (GC), it must be sufficiently volatile and thermally stable. science.gov While this compound is reasonably volatile, derivatization can improve its chromatographic behavior and provide additional structural information, especially when coupled with mass spectrometry (MS). slideshare.netcolostate.edugcms.cz Derivatization is the process of chemically modifying a compound to produce a new compound with properties more suitable for a given analytical method. slideshare.netcolostate.edu

Silylation is a common derivatization technique that involves replacing an active hydrogen (from groups like -OH, -NH₂, -COOH, or -SH) with a silyl group, typically a trimethylsilyl (TMS) group. researchgate.netphenomenex.com This process reduces the polarity and hydrogen-bonding capacity of a molecule, thereby increasing its volatility. researchgate.netgcms.cz

The target molecule, this compound, lacks active hydrogens and therefore cannot be directly silylated. However, silylation can be employed as a secondary derivatization step after initial functionalization. For example, if the alkene moiety is first oxidized to a diol (e.g., via epoxidation followed by hydrolysis), the resulting hydroxyl groups can then be readily converted to their TMS ethers using common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov This two-step strategy would produce a volatile derivative suitable for GC-MS analysis.

Acylation is another derivatization method that targets active hydrogens, converting them into esters, amides, or thioesters. gcms.cz Similar to silylation, direct acylation of this compound is not feasible due to the absence of suitable functional groups. The molecule would first need to be functionalized, for example by hydroboration-oxidation to introduce a primary alcohol, which could then be acylated to form an ester.

For the direct derivatization of the alkene itself for analytical purposes, other methods are more common. One powerful technique for locating double bonds in alkenes via GC-MS involves derivatization with dimethyl disulfide (DMDS). researchgate.netnih.govnsf.govresearchgate.netsemanticscholar.org This iodine-catalyzed reaction results in the addition of two -SCH₃ groups across the double bond. researchgate.net During mass spectrometry analysis, the resulting adduct fragments predictably at the C-C bond where the double bond used to be, providing clear diagnostic ions that allow for unambiguous determination of its original position. nih.govnsf.govresearchgate.net

Alkylation (Methylation) Techniques

Alkylation and methylation of this compound can be approached by targeting two primary reactive sites: the aromatic ring and the butene chain's double bond. While specific literature on this exact compound is scarce, general principles of electrophilic aromatic substitution and alkene addition reactions provide a framework for potential methylation strategies.

Aromatic Ring Alkylation (Friedel-Crafts)

The methoxy group (-OCH₃) on the phenyl ring is an ortho-, para-directing and activating substituent. lumenlearning.com Therefore, electrophilic aromatic substitution, such as Friedel-Crafts alkylation, would be expected to add a methyl group at the positions ortho or para to the methoxy group. mt.com The reaction typically employs a methyl halide (e.g., CH₃Cl) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The catalyst polarizes the C-Halogen bond, generating a potent electrophile (CH₃⁺ or a related complex) that is subsequently attacked by the electron-rich aromatic ring. libretexts.org

However, Friedel-Crafts alkylation has limitations, including the possibility of polyalkylation, as the initial alkylation product is more reactive than the starting material. libretexts.org Carbocation rearrangements can also occur, though this is not a concern when introducing a simple methyl group. libretexts.org

Alkene Chain Alkylation

The double bond in the butene chain is susceptible to electrophilic addition. libretexts.org Hydroalkylation methods can introduce an alkyl group across the double bond. Recent advances include photocatalytic strategies that enable the anti-Markovnikov hydroalkylation of styrenes and related compounds using alkyl halides. rsc.orgchemrxiv.org For methylation, this could involve using a methyl halide as the radical precursor.

Another approach involves methylation with dimethyl ether (DME) over acidic zeolite catalysts, which has been studied for various butene isomers. acs.org Such reactions proceed via carbocation-like transition states, with reaction rates influenced by the stability of the intermediate carbocation. acs.org

Table 1: Potential Methylation Techniques for this compound

Technique Reagents Target Site Mechanism Expected Product
Friedel-Crafts Alkylation CH₃Cl, AlCl₃ Aromatic Ring Electrophilic Aromatic Substitution Methyl group added to the phenyl ring (ortho/para to -OCH₃)
Radical Hydroalkylation CH₃I, Photocatalyst Alkene Double Bond Radical Addition Methyl group added to the butene chain
Zeolite-Catalyzed Alkylation Dimethyl Ether, Zeolite (e.g., MFI, BEA) Alkene Double Bond Carbocation-mediated Methyl group added to the butene chain

Development of Novel Derivatization Reagents

The derivatization of this compound primarily involves reactions at the C=C double bond. The development of novel reagents allows for the introduction of diverse functional groups, which can alter the molecule's properties or prepare it for further analysis. nih.gov Recent advancements have focused on difunctionalization reactions, where two new functional groups are added across the alkene in a single step. mdpi.comrsc.orgrsc.org

Aminative Difunctionalization

This strategy allows for the efficient construction of C-N bonds, which are prevalent in biologically active compounds. rsc.orgnih.gov Methods include aminohalogenation, aminocarbonation, and diamination, which can be performed under transition-metal catalysis or metal-free conditions. nih.gov For instance, hydroaminoalkylation (HAA) of styrenes with primary alkylamines can be achieved using organophotoredox catalysis, providing access to γ-arylamines. cell.comnih.gov

Aziridination Reagents

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are valuable synthetic intermediates. Novel methods for the direct synthesis of NH-aziridines from alkenes have been developed using reagents like (diacetoxyiodo)benzene (PIDA) and aqueous ammonia. acs.org These reactions are thought to proceed through an in-situ generated iodonitrene intermediate that transfers a nitrogen atom directly to the double bond. acs.org

Reagents for Mass Spectrometry Analysis

For analytical purposes, derivatization is often employed to enhance detectability in techniques like electrospray ionization-mass spectrometry (ESI-MS). nih.gov Novel reagents are designed to introduce a permanent charge onto a neutral molecule. For example, reagents with a quaternary ammonium group can be used to tag compounds, improving their ionization efficiency and sensitivity in MS analysis. vu.nl While many of these are developed for specific functional groups like aldehydes, the principles can be adapted for alkenes by using multi-step reaction sequences. vu.nlresearchgate.net

Table 2: Examples of Novel Derivatization Reagents Applicable to Alkenes

Reagent Class Specific Reagent/System Type of Derivative Formed Key Features
Nitrogen Transfer (Diacetoxyiodo)benzene (PIDA) / aq. NH₃ NH-Aziridine Direct, metal-free synthesis of unprotected aziridines. acs.org
Hydroaminoalkylation Organophotocatalyst / Primary Alkylamine γ-Arylamine Metal-free, provides direct access to complex amines. nih.gov
Difluoroalkylation Difluoroenoxysilanes / Acid Catalyst β-Difluoroalkyl Ketone Provides access to α,α-difluoroketones with Markovnikov selectivity. nih.gov

Synthesis of Structural Analogs and Investigating Substituent Effects on Chemical Behavior

The synthesis of structural analogs of this compound allows for the systematic investigation of how molecular structure influences chemical properties and reactivity. This is typically studied by modifying substituents on the aromatic ring or altering the aliphatic chain. ucsb.edu

Synthesis of Structural Analogs

The synthesis of analogs can be achieved through various organic chemistry reactions. For example, an analog where the phenyl ring is substituted at the para position with a methoxy group, 4-(4-Methoxyphenyl)-2-butanone, has been synthesized from 4-methoxybenzaldehyde. biosynth.com Another related structure, (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, was synthesized from anisaldehyde and hydroxy-acetone. nih.gov The synthesis of 4-(p-methoxyphenyl)-2-amino-butane has been developed from a naturally occurring compound, 4-(p-hydroxyphenyl)butan-2-ol. google.com The synthesis of an alkyne analog, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, has been reported via a Sonogashira-Hagihara coupling reaction. researchgate.net These examples demonstrate how changes to the butene chain (e.g., introducing ketones, hydroxyl groups, alkynes, or amines) and altering the methoxy group's position on the phenyl ring can generate a library of related compounds.

Table 3: Structural Analogs and Their Synthesis

Compound Name Structure Synthetic Precursors Reference
4-(4-Methoxyphenyl)-2-butanone C₁₁H₁₄O₂ 4-Methoxybenzaldehyde biosynth.com
(Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one C₁₁H₁₂O₃ Anisaldehyde, Hydroxy-acetone nih.gov
4-(p-Methoxyphenyl)-2-amino-butane C₁₁H₁₇ON 4-(p-Hydroxyphenyl)butan-2-ol google.com
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol C₁₂H₁₄O₂ 4-Bromoanisole, 2-Methylbut-3-yn-2-ol researchgate.net

Investigating Substituent Effects

The electronic properties of substituents on the aromatic ring significantly impact the molecule's reactivity. lumenlearning.com These influences are categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). ucsb.edu Electron-donating groups (EDGs), like the existing methoxy group, activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. lumenlearning.compearson.com

The Hammett equation provides a quantitative way to correlate reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ). wikipedia.orgutexas.edulibretexts.org The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, measures the sensitivity of a reaction to these effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by EWGs, suggesting a buildup of negative charge in the transition state. youtube.com Conversely, a negative ρ value implies acceleration by EDGs, indicating a buildup of positive charge.

For this compound, adding an EWG (like a nitro or cyano group) to the phenyl ring would decrease the electron density of both the ring and the alkene, likely slowing the rate of electrophilic addition to the double bond. Conversely, adding another EDG would be expected to increase the rate of such reactions. These effects can be systematically studied by synthesizing a series of analogs with different para- or meta-substituents and measuring their reaction rates for a probe reaction, followed by constructing a Hammett plot. cdnsciencepub.com

Advanced Topics and Future Research Perspectives

Stereoselective and Enantioselective Transformations of Related Alkene Substrates

The prochiral nature of alkenes like 4-(2-Methoxyphenyl)-2-methyl-1-butene makes them ideal candidates for stereoselective and enantioselective transformations, which are crucial for producing chiral molecules with specific three-dimensional arrangements. Asymmetric hydroformylation is a key reaction in this area, converting alkenes into valuable chiral aldehydes.

While the asymmetric hydroformylation of monosubstituted and 1,2-disubstituted alkenes has been extensively studied, 1,1-disubstituted alkenes present a greater challenge in achieving high enantioselectivity. researchgate.net However, significant progress has been made. For instance, rhodium complexes with chiral ligands like Ph-BPE have been shown to effectively catalyze the branch-selective asymmetric hydroformylation of 1-alkenes, yielding α-chiral aldehydes with high enantioselectivity (up to 98:2 er) and good branch-to-linear ratios (up to 15:1). nih.gov

Recent research has also focused on the hydroformylation of 1,1-disubstituted allylic alcohols and amines, which can be converted into valuable chiral lactones and lactams. acs.org The development of chiral hybrid phosphorus ligands has been instrumental in achieving high yields and enantioselectivities in these transformations under mild conditions. acs.org

Table 1: Examples of Enantioselective Hydroformylation of 1,1-Disubstituted Alkenes

LigandSubstrate TypeProductEnantiomeric Excess (ee)Reference
Ph-BPE1-Alkenesα-Chiral AldehydesUp to 98:2 er nih.gov
Chiral BIBOP-type ligands1,1-Disubstituted Enamidesβ-Chiral AldehydesModerate nih.gov
YanPhos-family ligandsα-MethylstyrenesChiral AldehydesHigh nih.gov
Chiral Hybrid Phosphorus Ligands1,1-Disubstituted Allylic AlcoholsChiral LactonesUp to 93% acs.org

Supramolecular Chemistry and Non-Covalent Interactions

The methoxyphenyl group in this compound plays a significant role in directing supramolecular assembly through various non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and cation-π interactions, are fundamental to molecular recognition and the formation of ordered structures in the solid state. iucr.orgwikipedia.orgrsc.org

The electron-rich aromatic ring of the methoxyphenyl group can participate in cation-π interactions, where it binds to cations. wikipedia.org The strength of this interaction is sensitive to substituents on the aromatic ring; electron-donating groups like the methoxy (B1213986) group enhance the interaction. nih.gov These interactions are significant in biological systems, influencing protein structure and enzyme catalysis. wikipedia.org

Development of Novel Catalytic Systems for Aryl-Substituted Alkene Functionalization

The development of new catalytic systems is crucial for expanding the synthetic utility of aryl-substituted alkenes. Palladium-catalyzed reactions have been particularly prominent in this area, enabling a wide range of transformations. researchgate.netresearchgate.net

Recent advances include palladium-catalyzed hydrofunctionalization, which allows for the addition of various groups across the double bond. researchgate.net The functionalization of alkenes can also be achieved through C-H activation, a powerful strategy that forms new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. researchgate.netresearchgate.net For these reactions to be synthetically useful, controlling the stereochemistry is often essential. nih.gov

Researchers are also exploring dual-catalytic strategies. For example, a visible-light-mediated dual catalysis approach has been developed for the aryl-chlorination of alkenes, producing structurally diverse arylated chloroalkanes. nih.gov This method highlights the power of combining different catalytic modes to achieve novel transformations.

Integration with Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, efficiency, scalability, and precise control over reaction parameters. seqens.comneuroquantology.com These benefits are particularly relevant for the synthesis and functionalization of fine chemicals and active pharmaceutical ingredients. seqens.comacs.org

The integration of flow chemistry allows for the safe handling of hazardous reagents and intermediates, as well as the ability to perform reactions at high temperatures and pressures. umontreal.ca Multi-step syntheses can be "telescoped" in a continuous flow setup, where the product of one reaction is directly fed into the next reactor without intermediate purification. nih.govrsc.org

Automated synthesis platforms, often utilizing cartridge-based systems, are making synthetic chemistry more accessible and reproducible. youtube.com These systems can automate entire reaction sequences, including purification, allowing for the rapid generation of compound libraries for screening and optimization. youtube.com The combination of flow chemistry with automation has the potential to significantly accelerate the discovery and development of new molecules.

Applications in Advanced Materials Science Through Polymerization or Cross-Linking

The vinyl group in this compound suggests its potential as a monomer for polymerization. The presence of the methoxyphenyl group can influence the properties of the resulting polymer. For instance, p-methoxystyrene, a structurally related monomer, can undergo controlled cationic polymerization to produce polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.eduacs.org

The polymerization of substituted styrenes has been extensively studied, with different polymerization techniques yielding polymers with varying properties. cmu.eduacs.org Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that has been successfully applied to a range of substituted styrenes. cmu.edu

The methoxy group can also influence the reactivity of the monomer and the properties of the final polymer. For example, in the context of α-diimine palladium complex-catalyzed polymerization, the methoxy group in para-methoxystyrene has been shown to significantly impact catalytic activity. mdpi.com The resulting polymers with pendant methoxyphenyl groups may have interesting optical or electronic properties, making them candidates for applications in advanced materials.

Q & A

Q. What are the key challenges in synthesizing 4-(2-Methoxyphenyl)-2-methyl-1-butene with high purity, and how can they be addressed methodologically?

Answer: Synthesis of this compound often faces challenges such as regioselectivity in alkene formation and side reactions due to the methoxy group’s electron-donating effects. A validated approach involves:

  • Grignard reagent coupling with 2-methoxybenzaldehyde derivatives, followed by acid-catalyzed dehydration.
  • Chromatographic purification (e.g., silica gel column chromatography with hexane:ethyl acetate gradients) to isolate the target compound from byproducts like dimerized alkenes or unreacted intermediates .
  • Purity validation via HPLC (Method: C18 column, methanol:water 70:30 mobile phase, UV detection at 254 nm) to ensure ≥95% purity .

Q. How can researchers reliably characterize the structural integrity of this compound?

Answer:

  • NMR spectroscopy : Confirm the methoxy group (δ 3.8–3.9 ppm in 1^1H NMR) and alkene geometry (trans coupling constants, J=1516 HzJ = 15–16\ \text{Hz} for 1,2-disubstituted alkenes) .
  • Mass spectrometry : Look for molecular ion peaks at m/z 190 (M+^+) and fragmentation patterns consistent with methoxyphenyl and methylbutene moieties .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths (e.g., C-O bond ~1.36 Å in methoxy groups) and dihedral angles between aromatic and alkenyl groups .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (argon/nitrogen) to prevent photooxidation of the alkene or methoxy group .
  • Temperature : Maintain at –20°C for long-term storage; room temperature may accelerate polymerization or hydrolysis in humid conditions .
  • Compatibility : Avoid contact with strong acids/bases, which may cleave the methoxy group or protonate the alkene .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under catalytic hydrogenation?

Answer: Discrepancies in hydrogenation rates (e.g., incomplete alkene reduction vs. over-reduction of the methoxy group) require:

  • Catalyst screening : Compare Pd/C (selective for alkenes) vs. Raney Ni (risk of demethoxylation).
  • Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., H2_2 adsorption vs. C=C bond activation) .
  • In situ FTIR monitoring : Track methoxy group stability (C-O stretch at 1250 cm1^{-1}) during hydrogenation .

Q. What computational methods are effective for predicting the electronic properties of this compound in photochemical applications?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict UV absorption (e.g., B3LYP/6-31G* level for methoxy-alkene conjugation effects) .
  • Time-Dependent DFT (TD-DFT) : Simulate excited-state behavior, such as charge transfer between the methoxyphenyl and alkenyl groups .
  • Solvent modeling : Include polarizable continuum models (PCM) to assess solvatochromic shifts in UV-Vis spectra .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Answer: Given the absence of ecotoxicity data , a tiered approach is recommended:

  • QSAR modeling : Use tools like ECOSAR to predict acute toxicity to aquatic organisms (e.g., LC50_{50} for fish) based on logP and molecular volume .
  • Microcosm studies : Evaluate biodegradability in soil/water systems (OECD 301F protocol) to assess persistence .
  • Metabolite profiling : Identify transformation products (e.g., epoxides or hydroxylated derivatives) via LC-HRMS to prioritize toxicity testing .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

Answer:

  • Directed C-H activation : Use palladium catalysts with directing groups (e.g., pyridine auxiliaries) to functionalize the ortho position of the methoxyphenyl ring .
  • Electrophilic aromatic substitution : Leverage the methoxy group’s activating effects for bromination or nitration at specific positions .
  • Asymmetric epoxidation : Apply Sharpless conditions (Ti(OiPr)4_4, chiral tartrate ligands) to generate enantiomerically pure epoxides for downstream synthesis .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?

Answer: Variability in yields (e.g., 40–75% across studies) may arise from:

  • Reaction atmosphere : Moisture-sensitive intermediates require strict anhydrous conditions (e.g., Schlenk techniques) .
  • Catalyst aging : Freshly prepared Grignard reagents vs. commercial stocks may differ in reactivity .
  • Validation : Cross-check purity via orthogonal methods (e.g., GC-MS and 1^1H NMR integration) to rule out co-eluting impurities .

Methodological Tables

Analytical Method Parameters Key Observations Reference
HPLC purity assessmentC18 column, 70:30 methanol:water, 1.0 mL/min, 254 nmRetention time: 8.2 min; ≥95% purity achievable with gradient elution
1^1H NMR (CDCl3_3)400 MHz, δ 3.85 (s, OCH3_3), 5.15–5.35 (m, CH2_2=CH)Confirms methoxy group and alkene geometry
DFT calculations (B3LYP/6-31G*)HOMO: −6.2 eV, LUMO: −1.8 eVPredicts UV absorption at ~280 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.